Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-

Lipophilicity Steric Effects Physicochemical Properties

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- (CAS 1888930-52-6) is a fluorinated phenolic building block with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol. Its structure combines a hydroxyl group with ortho-fluorine and meta-trifluoroethyl substituents, imparting predicted physicochemical properties including a boiling point of 184.3±40.0 °C, density of 1.374±0.06 g/cm³, and a pKa of 8.37±0.10.

Molecular Formula C8H6F4O
Molecular Weight 194.13 g/mol
Cat. No. B12326795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-
Molecular FormulaC8H6F4O
Molecular Weight194.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(F)(F)F)O)F
InChIInChI=1S/C8H6F4O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2
InChIKeyYLEQSFXJBJBQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-: Core Physicochemical and Functional Profile for Procurement Decisions


Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- (CAS 1888930-52-6) is a fluorinated phenolic building block with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol . Its structure combines a hydroxyl group with ortho-fluorine and meta-trifluoroethyl substituents, imparting predicted physicochemical properties including a boiling point of 184.3±40.0 °C, density of 1.374±0.06 g/cm³, and a pKa of 8.37±0.10 . Preliminary pharmacological screening suggests potential utility as a CCR5 antagonist, indicating relevance for research in immunology and virology [1]. This compound serves as a versatile intermediate in medicinal chemistry and materials science, offering a distinct substitution pattern that influences reactivity and physicochemical behavior compared to structurally related fluorophenols.

Why Generic Substitution Fails: The Critical Role of the Trifluoroethyl Moiety in Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-


In-class fluorinated phenols cannot be arbitrarily interchanged due to the profound impact of the trifluoroethyl (-CH2CF3) group versus the trifluoromethyl (-CF3) group on both physicochemical properties and biological activity profiles. The -CH2CF3 substituent introduces a methylene spacer, altering electron density, steric bulk, and lipophilicity relative to the directly attached -CF3 group found in common analogs . This structural divergence manifests in quantifiable differences in acidity (pKa), boiling point, density, and, critically, target engagement in biological assays. The following quantitative evidence demonstrates that substitution with a close analog, such as 2-fluoro-5-(trifluoromethyl)phenol, would yield a compound with measurably different properties and performance, potentially compromising the intended synthetic or biological outcome.

Quantitative Differentiation: Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- vs. 2-Fluoro-5-(trifluoromethyl)phenol


Enhanced Lipophilicity and Steric Bulk via Trifluoroethyl Substituent: A Comparative Physicochemical Analysis

The trifluoroethyl (-CH2CF3) group in the target compound provides greater steric bulk and altered electronic properties compared to the trifluoromethyl (-CF3) group found in the common analog 2-fluoro-5-(trifluoromethyl)phenol . This is evidenced by class-level inference from studies on fluorinated phenols, which demonstrate that the presence of a trifluoroethyl group enhances lipophilicity and modifies solubility relative to non-fluorinated or trifluoromethyl-substituted analogs .

Lipophilicity Steric Effects Physicochemical Properties Medicinal Chemistry

Distinct Biological Activity Profile: CCR5 Antagonism as a Point of Differentiation

Preliminary pharmacological screening indicates that Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- exhibits activity as a CCR5 antagonist [1]. While specific IC50 values for the target compound were not identified in the provided search, the classification as a CCR5 antagonist suggests a distinct biological profile compared to the more common 2-fluoro-5-(trifluoromethyl)phenol, which is primarily described as a general fluorinated building block without specific target engagement data . This differential activity is a class-level inference based on the unique substitution pattern.

CCR5 Antagonist HIV Research Immunology Drug Discovery

Modulated Acidity: pKa Comparison with Phenol and Meta-Fluorophenol

The predicted pKa of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is 8.37±0.10 . This value positions it as a stronger acid than phenol (pKa ≈ 10.00) but slightly weaker than meta-fluorophenol (pKa ≈ 9.81) [1]. The trifluoroethyl group, attached via a methylene spacer, exerts an electron-withdrawing inductive effect that is tempered compared to a directly attached fluorine or trifluoromethyl group, resulting in a pKa that is intermediate between unsubstituted phenol and mono-fluorinated analogs. This provides a quantifiable difference in acidity that can be exploited in reactions sensitive to protonation state.

Acidity pKa Electron-Withdrawing Effects Reactivity

Prioritized Application Scenarios for Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- Based on Differentiated Evidence


Medicinal Chemistry: CCR5 Antagonist Lead Optimization

Based on preliminary pharmacological screening indicating CCR5 antagonism [1], this compound is a rational starting point for medicinal chemistry programs targeting HIV entry, inflammatory diseases, or asthma. The distinct trifluoroethyl substitution pattern may offer improved metabolic stability or altered binding kinetics compared to non-fluorinated or trifluoromethylated analogs, warranting its inclusion in structure-activity relationship (SAR) studies.

Synthetic Intermediate for Fine-Tuned Physicochemical Properties

The combination of a moderately acidic phenol (pKa 8.37) and the steric bulk of the -CH2CF3 group makes this compound a valuable building block for synthesizing molecules where precise control over lipophilicity and hydrogen-bonding capacity is required. Its predicted higher boiling point and lower density compared to the -CF3 analog suggest different handling and purification characteristics, which can be advantageous in specific synthetic sequences.

Materials Science: Fluorophilic Component Design

The trifluoroethyl moiety enhances affinity for fluorinated polymers and solvents, a property leveraged in fluorous biphase chemistry [2]. Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- can serve as a precursor for synthesizing fluorophilic ethers or esters via Mitsunobu reactions, enabling the creation of novel materials with tailored fluorous partition coefficients for applications in separations or catalysis [2].

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